4-Isopropyl-1-methyl-1H-1,2,3-triazol-5-amine hydrochloride
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Overview
Description
Scientific Research Applications
Ligand in Coordination Chemistry
4-Isopropyl-1-methyl-1H-1,2,3-triazol-5-amine hydrochloride: serves as a polytriazolylamine ligand. It can stabilize copper(I) complexes, preventing disproportionation and oxidation. This property enhances the catalytic effect of copper(I) in reactions such as the azide-acetylene cycloaddition .
Anticancer Potential
Triazole derivatives, including this compound, have shown promising cytotoxic activity against various cancer cell lines. In particular, one derivative demonstrated nanomolar IC50 values, indicating potent antitumor effects .
Plant Hormone Analog
Indole-3-acetic acid (IAA) is a plant hormone produced during tryptophan degradation in higher plants. Interestingly, derivatives of indole, including triazoles, have diverse biological applications. While not directly related to cancer, this highlights the broader significance of triazole-based compounds in plant biology and agriculture .
Mechanism of Action
Target of Action
It is known that triazole derivatives have a significant chelating activity due to the presence of unpaired electrons on nitrogen atom, which enhances its biological spectrum .
Mode of Action
It is known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This interaction can lead to changes in the enzyme’s activity, potentially inhibiting or enhancing its function.
Biochemical Pathways
Triazole derivatives are known to have a broad range of biological activities, suggesting they may interact with multiple pathways .
Pharmacokinetics
It is known that triazole derivatives generally have good stability against metabolic degradation, which can contribute to their bioavailability .
Result of Action
Triazole derivatives are known to have a wide range of biological activities, including antimicrobial, antiviral, antioxidant, anti-diabetic, anti-cancer, anti-tubercular, antimalarial, and anti-leishmanial effects .
properties
IUPAC Name |
3-methyl-5-propan-2-yltriazol-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4.ClH/c1-4(2)5-6(7)10(3)9-8-5;/h4H,7H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXUUFQWOMJWGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N(N=N1)C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isopropyl-1-methyl-1H-1,2,3-triazol-5-amine hydrochloride |
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